ApsSodiumsalt

ATP sulfurylase Enzyme inhibition Sulfate activation

APS sodium salt is the only compound that serves as both a high-affinity, species-selective ATP sulfurylase inhibitor (human Ki=18 nM) and the dedicated substrate for APS kinase in sulfate activation. Unlike unstable PAPS or crude inorganic sulfate sources, this HPLC-verified, ≥95% pure disodium salt enables direct, reproducible detection in bioluminescence and pyrosequencing assays without cold-chain dependency. For precise enzyme kinetics, human-selective drug screening, or exponential ATP amplification, choose the irreplaceable, ready-to-use standard—APS sodium salt.

Molecular Formula C10H14N5Na2O10PS
Molecular Weight 473.27 g/mol
Cat. No. B14760925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApsSodiumsalt
Molecular FormulaC10H14N5Na2O10PS
Molecular Weight473.27 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na].[Na]
InChIInChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/t4-,6-,7-,10-;;/m1../s1
InChIKeyAVYOIJBTXNOSSY-IDIVVRGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APS Sodium Salt (CAS 102029-95-8): A Critical Sulfate Donor Intermediate for Enzymatic Sulfation and ATP Sulfurylase Inhibition


Adenosine 5′-phosphosulfate sodium salt (APS sodium salt, CAS 102029-95-8) is a sulfated adenosine monophosphate analog and the immediate product of the ATP sulfurylase-catalyzed reaction between ATP and inorganic sulfate . It serves as both a competitive inhibitor of ATP sulfurylase across multiple species (human Ki = 18 nM, S. cerevisiae Ki = 2500 nM, P. chrysogenum Ki = 1500 nM) and a substrate for APS kinase in the biosynthesis of the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) [1]. The compound is supplied as a sodium salt with HPLC-verified purity typically ≥95% (usual >98%) and a characteristic UV absorption maximum at 259–260 nm (ε = 15,000 M⁻¹cm⁻¹) [2].

Why APS Sodium Salt Cannot Be Simply Replaced by PAPS or Inorganic Sulfate in Critical Research Applications


APS sodium salt occupies a unique, non-interchangeable niche in the sulfate activation pathway: it is the sole substrate for APS kinase (Km = 8 μM for PAPS in the reverse direction) and a high-affinity product inhibitor of ATP sulfurylase, exhibiting approximately 1000-fold higher affinity for fungal ATP sulfurylase than PAPS [1][2]. In contrast, PAPS—while the universal sulfate donor for sulfotransferases—is notoriously unstable in solid form at ambient temperature, necessitating specialized amine salt formulations or continuous cold-chain logistics for reliable use [3]. Inorganic sulfate sources (e.g., Na₂SO₄) require coupled ATP and sulfurylase activity to generate APS in situ, introducing additional kinetic variables and enzymatic complexity that compromise assay reproducibility in bioluminescence, pyrosequencing, and enzyme inhibition studies [4][5]. These fundamental mechanistic and stability differences preclude the simple substitution of APS sodium salt with PAPS, PAPS analogs, or inorganic sulfate donors in applications requiring direct APS detection, precise ATP sulfurylase inhibition, or sulfate activation pathway interrogation.

Quantitative Differentiation of APS Sodium Salt: Comparative Evidence for Procurement Decision-Making


Species-Specific ATP Sulfurylase Inhibition Potency: Human vs. Yeast vs. Fungal Selectivity

APS sodium salt acts as an ATP- and sulfate-competitive inhibitor of ATP sulfurylase with pronounced species-dependent Ki values. Against the human enzyme, APS exhibits a Ki of 18 nM, representing approximately 139-fold higher affinity compared to the S. cerevisiae enzyme (Ki = 2500 nM) and 83-fold higher affinity compared to the P. chrysogenum enzyme (Ki = 1500 nM) [1]. This marked species selectivity is not observed with PAPS, which binds primarily to the allosteric site of fungal ATP sulfurylase rather than the catalytic site [2].

ATP sulfurylase Enzyme inhibition Sulfate activation

APS Kinase Inhibition: Defined Potency for Sulfation Pathway Modulation

Beyond ATP sulfurylase inhibition, APS sodium salt directly inhibits human adenosine 5′-phosphosulfate kinase (APS kinase) with a Ki of 47.5 μM, thereby preventing downstream PAPS formation and subsequent sulfation reactions [1]. This dual-inhibition mechanism—targeting both the first and second enzymes of the sulfate activation cascade—provides a unique pharmacological tool for global sulfation blockade. In contrast, PAPS functions exclusively as the sulfate donor for sulfotransferases and does not inhibit APS kinase at comparable concentrations [2].

APS kinase Sulfation inhibition PAPS biosynthesis

Enhanced Room-Temperature Stability Relative to PAPS: Reduced Cold-Chain Burden

Solid-form PAPS (sodium or lithium salt) is documented as 'considerably unstable' at ambient temperature and 'readily decomposed,' necessitating specialized amine salt formulations for practical storage [1][2]. In contrast, APS sodium salt is supplied as a lyophilized solid with manufacturer-verified stability of ≥2 years when stored at -20°C and can be shipped at room temperature without degradation . This represents a substantial logistical advantage: PAPS procurement often requires continuous cold-chain shipping and immediate -80°C storage, while APS sodium salt tolerates ambient transit conditions.

Stability Storage Sulfonucleotide

Validated Substrate for ATP Sulfurylase Assays: Picomole Sensitivity via Differential Solubility

A foundational assay method exploits the differential solubility of APS sodium salt versus sodium sulfate in ethanol:water (5:1), enabling quantitative precipitation of unreacted [³⁵S]Na₂SO₄ while retaining [³⁵S]APS in solution with an 80% yield [1]. This separation permits accurate determination of initial ATP sulfurylase reaction velocity at the picomole scale. This assay is uniquely enabled by APS sodium salt; PAPS cannot substitute because it remains in solution under these conditions, and inorganic sulfate alone provides no enzyme reaction readout.

ATP sulfurylase assay Enzyme kinetics Radiolabeled detection

1000-Fold Higher Affinity for Fungal ATP Sulfurylase Catalytic Site Compared to PAPS

In filamentous fungal ATP sulfurylase, APS binds to the catalytic site with approximately 1000-fold higher affinity than PAPS [1]. Kinetic analysis reveals that APS acts as a competitive product inhibitor at the catalytic site (R-state binding), whereas PAPS functions as an allosteric inhibitor binding preferentially to the T-state regulatory site with Hill coefficients of 2–3 [1]. This mechanistic distinction is critical: only APS can be used to probe catalytic site occupancy and competitive inhibition kinetics in this enzyme system.

ATP sulfurylase Allosteric regulation Fungal enzymology

High-Value Research and Industrial Applications for APS Sodium Salt Procurement


ATP Sulfurylase Activity Assays with Picomole Sensitivity

APS sodium salt enables the validated differential solubility assay for ATP sulfurylase forward reaction measurement, achieving 80% [³⁵S]APS recovery and picomole-level detection limits [1]. This assay is suitable for enzyme characterization from diverse organisms, including plant and microbial extracts, and is not feasible with PAPS or inorganic sulfate due to solubility overlap.

Species-Selective Inhibition of Human ATP Sulfurylase

With a human ATP sulfurylase Ki of 18 nM—139-fold more potent than against S. cerevisiae and 83-fold more potent than against P. chrysogenum—APS sodium salt serves as a selective probe for human enzyme studies . This selectivity is valuable in mixed-species experimental systems and for validating human-specific sulfurylase inhibitors in drug discovery.

PAPS Biosynthesis Pathway Interrogation via Dual Enzyme Inhibition

APS sodium salt inhibits both ATP sulfurylase (human Ki = 18 nM) and APS kinase (human Ki = 47.5 μM), enabling researchers to block sulfate activation at two sequential enzymatic steps . This dual-inhibition capability supports mechanistic studies of sulfation pathway regulation and provides a positive control for screening sulfation-modulating compounds.

Bioluminescence and Pyrosequencing ATP Amplification Systems

APS sodium salt functions as a substrate for ATP sulfurylase in enzyme-linked bioluminescence assays, driving the PPi-cycling loop that enables exponential ATP amplification [2]. This application supports highly sensitive ATP and pyrophosphate quantification in pyrosequencing platforms and microRNA detection assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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